5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the bromination of 2,3-dimethylphenol followed by coupling with 4-bromophenyl isoindole-1,3-dione under specific reaction conditions. The reaction is usually carried out in an inert solvent such as dimethylformamide (DMF) and requires the presence of a catalyst like tetrakis(triphenylphosphine)palladium(0) to facilitate the coupling reaction .
Chemical Reactions Analysis
5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced isoindole derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Due to its biological activities, it is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione can be compared with other similar isoindole derivatives, such as:
5-bromo-2,4-difluorophenol: This compound also contains a bromine atom and exhibits similar chemical reactivity but differs in its biological activities and applications.
5-bromo-2-chloro-4’-ethoxy-diphenylmethane: Another brominated compound with distinct structural features and uses in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrNO3/c1-13-4-3-5-20(14(13)2)27-17-9-7-16(8-10-17)24-21(25)18-11-6-15(23)12-19(18)22(24)26/h3-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQHVDNMQKXBLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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